molecular formula C15H14F3NO B8196902 (3'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine

(3'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine

Cat. No.: B8196902
M. Wt: 281.27 g/mol
InChI Key: IBPROGRAQXSONE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is a complex organic compound characterized by the presence of methoxy, trifluoromethyl, and biphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(3’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(3’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism by which (3’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. The methoxy and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to various biological targets. These interactions can influence cellular processes and biochemical pathways, making the compound a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-5-(trifluoromethyl)aniline
  • 3,5-Di(trifluoromethyl)benzylamine
  • 3-Methoxy-5-nitrobenzotrifluoride

Uniqueness

Compared to similar compounds, (3’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine stands out due to its unique combination of functional groups and biphenyl structure. This combination imparts distinct chemical and physical properties, making it particularly useful in specialized applications .

Properties

IUPAC Name

[3-(3-methoxyphenyl)-5-(trifluoromethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c1-20-14-4-2-3-11(8-14)12-5-10(9-19)6-13(7-12)15(16,17)18/h2-8H,9,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPROGRAQXSONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC(=C2)CN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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